2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole

Asymmetric organocatalysis Kinetic resolution Selectivity factor comparison

2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole (CAS 1015248-96-0 for (S)-enantiomer; CAS 1316861-19-4 for (R)-enantiomer) is a chiral isothiourea heterocycle belonging to the pyrimidobenzothiazole class. It is commercially known as homobenzotetramisole (HBTM), developed by the Birman laboratory as an enantioselective acyl transfer organocatalyst.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
Cat. No. B13400335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
InChIInChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2
InChIKeyZMYZJAQMQBHNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole: Core Scaffold Identity and Procurement-Relevant Classification


2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole (CAS 1015248-96-0 for (S)-enantiomer; CAS 1316861-19-4 for (R)-enantiomer) is a chiral isothiourea heterocycle belonging to the pyrimidobenzothiazole class. It is commercially known as homobenzotetramisole (HBTM), developed by the Birman laboratory as an enantioselective acyl transfer organocatalyst . The compound is available in both (R)-HBTM and (S)-HBTM enantiomeric forms with assay purity ≥95% from major suppliers . Beyond its established role in asymmetric catalysis, the 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole scaffold has been patented (US 4,471,117) for monoamine-oxidase (MAO) inhibiting activity with potential utility as antidepressants and anti-Parkinson agents .

Why Generic Substitution of 2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole Is Scientifically Unreliable


The pyrimidobenzothiazole scaffold is not a uniform commodity: subtle structural variations produce dramatically divergent catalytic and pharmacological profiles. The ring-expanded HBTM framework displays higher catalytic activity and a qualitatively different structure-selectivity profile compared to the smaller-ring benzotetramisole (BTM), its closest structural analog . Substitution at the 3-position of the tetrahydropyrimidine ring—as in the 3-isopropyl analog HyperBTM (HBTM-2.1)—further alters the substrate scope toward tertiary heterocyclic alcohols and aryl-alkenyl substrates that HBTM does not efficiently resolve . In the pharmacological domain, the Janssen patent US 4,471,117 explicitly teaches that the nature of substituents on the 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole nucleus determines whether antibacterial activity (prior art) or MAO-inhibiting activity (present invention) is observed . These scaffold-level differences mean that interchanging HBTM with HyperBTM, BTM, or other pyrimidobenzothiazole derivatives without verifying identity and enantiopurity will yield non-equivalent—and likely failed—experimental outcomes.

Quantitative Differentiation Evidence: 2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole vs. Closest Comparators


HBTM Achieves Up to 3.8-Fold Higher Selectivity Factors than BTM in Kinetic Resolution of Secondary Alcohols

Homobenzotetramisole (HBTM) delivers selectivity factors of up to s = 122 in the kinetic resolution of allylic, propargylic, and benzylic secondary alcohols . By contrast, its ring-smaller structural predecessor benzotetramisole (BTM) achieves a maximum selectivity factor of only s = 32 for the same class of substrates, specifically propargylic alcohols . This represents an approximately 3.8-fold improvement in enantioselectivity attributable to the ring-expanded tetrahydropyrimidine architecture of HBTM.

Asymmetric organocatalysis Kinetic resolution Selectivity factor comparison

HBTM Exhibits Quantitatively Defined Nucleophilicity (Mayr N Parameter = 14.42), Enabling Rational Catalyst Selection by Reactivity

The nucleophilicity of HBTM has been rigorously quantified using the Mayr-Patz equation: HBTM (as Se-HBTM in CH₂Cl₂) has a nucleophilicity parameter N = 14.42 with a nucleophile-specific slope parameter sN = 0.67 . In comparison, the more sterically encumbered 3-isopropyl derivative HyperBTM (Se-HyperBTM in CH₂Cl₂) shows a higher N parameter of 16.11 (sN = 0.58) , reflecting its enhanced nucleophilic reactivity from the electron-donating isopropyl substituent. These experimentally measured parameters allow users to predict relative reaction rates when selecting between HBTM and HyperBTM for a given electrophilic substrate.

Physical organic chemistry Nucleophilicity quantification Mayr reactivity parameters

HBTM Is the Only Validated Catalyst for the Competing Enantioselective Conversion (CEC) Method of Absolute Configuration Determination

The Competing Enantioselective Conversion (CEC) method—a widely adopted protocol for assigning the absolute configuration of enantioenriched secondary alcohols, β-chiral primary alcohols, oxazolidinones, lactams, and thiolactams—is specifically developed and validated using the enantiomeric pair of HBTM catalysts ((R)-HBTM and (S)-HBTM) . The method relies on running parallel acylation reactions with each HBTM enantiomer and identifying the fast-reacting catalyst by ¹H NMR or TLC analysis; an empirical mnemonic then predicts absolute configuration . The CEC protocol with HBTM operates at room temperature with duration from 30 minutes to a few hours . No equivalent validated CEC protocol using BTM, HyperBTM, or any other isothiourea catalyst has been established, making HBTM the irreplaceable catalyst for this stereochemical assignment workflow.

Absolute configuration determination Competing Enantioselective Conversion Stereochemical analysis

HBTM Enables Nucleophile-Catalyzed Michael-Aldol-β-Lactonization (NCMAL) Not Accessible with BTM or Simpler Amidine Catalysts

HBTM uniquely catalyzes the enantioselective nucleophile-catalyzed Michael-aldol-β-lactonization (NCMAL) cascade sequence, producing β-lactone products with high diastereomeric ratios, high yields, and high enantiopurities . The reaction proceeds in tetrahydrofuran/dichloromethane over ≤24 h . Additionally, HBTM and its analogues catalyze a reagent-free transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes with CO₂ as the only byproduct . Neither BTM nor simpler amidine-based catalysts have been reported to catalyze the NCMAL cascade or the acyl transfer-initiated thiochromene synthesis, indicating that the ring-expanded HBTM architecture provides a unique combination of nucleophilicity and steric environment that enables these cascade processes.

Cascade catalysis Michael-aldol-lactonization Heterocycle synthesis

The 3,4-Dihydro-2H-pyrimido[2,1-b]benzothiazole Scaffold Confers Nanomolar MAO-A Inhibitory Potency Absent in the 4H-Pyrimido[2,1-b]benzothiazole Series

According to Janssen patent US 4,471,117, 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole derivatives with a 7-propyl substituent (7-C₃H₇) display an IC₅₀ of 2 × 10⁻⁸ M (20 nM) against MAO using [¹⁴C]tryptamine as substrate, with a significantly weaker IC₅₀ of 1.2 × 10⁻⁶ M (1,200 nM) against [¹⁴C]phenylethylamine, indicating MAO-A selectivity . By contrast, the 2-oxo-4H-pyrimido[2,1-b]benzothiazole series (e.g., 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole) inhibits benzodiazepine receptor binding with IC₅₀ values in the 0.7–13 μM range—a completely different pharmacological target with micromolar rather than nanomolar potency . The prior art 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazoles bearing methyl, methoxy, ethoxy, or chloro substituents were described as antibacterial agents, not MAO inhibitors , underscoring that the pharmacological activity of this scaffold is exquisitely dependent on the specific substitution pattern.

Monoamine oxidase inhibition Medicinal chemistry Antidepressant scaffolds

Optimal Application Scenarios for 2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole Based on Quantitative Differentiation Evidence


Kinetic Resolution of 2-Aryl-Substituted Cycloalkanols Requiring High Selectivity Factors

HBTM is the catalyst of choice for kinetic resolution of 2-aryl-substituted cycloalkanols, a substrate class for which it is described as 'particularly effective' and for which BTM shows a different, less suitable structure-selectivity profile . With selectivity factors reaching up to s = 122 for secondary alcohol resolutions —versus BTM's maximum of s = 32—HBTM enables preparative-scale resolutions delivering alcohols with up to 98% ee at approximately 50% conversion (S up to 100) . Optimal conditions employ low temperatures (0 to −55 °C) in toluene, chloroform, or tert-amyl alcohol with reactions typically complete within a few hours .

Absolute Configuration Determination of Enantioenriched Alcohols, Lactams, and Oxazolidinones via the CEC Method

The Competing Enantioselective Conversion (CEC) method using both (R)-HBTM and (S)-HBTM enantiomers is the validated protocol for assigning absolute configuration of secondary alcohols, β-chiral primary alcohols, oxazolidinones, lactams, and thiolactams . The method requires running two parallel acylation reactions (one with each HBTM enantiomer), monitoring conversion by ¹H NMR or TLC, and applying the established empirical mnemonic . The CEC method using HBTM has been adapted into an undergraduate teaching laboratory experiment and can be completed in 30 minutes to a few hours at room temperature . No other isothiourea catalyst has a published, peer-reviewed CEC protocol, making HBTM the only validated option for this stereochemical workflow.

Enantioselective Cascade Synthesis of β-Lactones via NCMAL and Thiochromenes via Acyl Transfer-Initiated Cascades

HBTM uniquely enables the nucleophile-catalyzed Michael-aldol-β-lactonization (NCMAL) cascade, producing β-lactone products with high diastereomeric ratios, high yields, and high enantiopurities in THF/CH₂Cl₂ over ≤24 h . Additionally, HBTM catalyzes the reagent-free transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes with CO₂ as the only byproduct, achieving high enantioselectivities . Both cascade processes are synthetically valuable for constructing complex heterocyclic architectures and are not catalyzed by BTM or simpler amidine-based catalysts, making HBTM procurement essential for laboratories pursuing these specific transformations.

Medicinal Chemistry Programs Targeting MAO-A Inhibition for Antidepressant or Anti-Parkinson Drug Discovery

The 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole scaffold, as disclosed in Janssen patent US 4,471,117, provides a validated starting point for MAO-A inhibitor development, with specific derivatives achieving nanomolar range IC₅₀ values (e.g., 20 nM using tryptamine substrate for 7-propyl-substituted analog) . The patent explicitly distinguishes these MAO-inhibiting compounds from prior-art 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazoles bearing simple methyl/methoxy/ethoxy/chloro substituents, which were antibacterial agents . The 2-oxo-4H-pyrimido[2,1-b]benzothiazole series engages benzodiazepine receptors with micromolar potency rather than MAO, confirming that the 3,4-dihydro oxidation state and appropriate aryl substitution are critical for the MAO-A pharmacological profile .

Quote Request

Request a Quote for 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.